molecular formula C7H4BrCl2F B13068765 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene

Katalognummer: B13068765
Molekulargewicht: 257.91 g/mol
InChI-Schlüssel: GDOCZARGCJWPNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene is an aromatic compound with a complex structure that includes bromine, chlorine, and fluorine substituents on a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a benzene derivative followed by further substitution reactions to introduce the desired substituents. For example, a possible synthetic route could involve the bromination of a chlorobenzene derivative, followed by chloromethylation and fluorination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can activate or deactivate the benzene ring towards further reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene
  • 5-Bromo-1-chloro-2-(chloromethyl)-3-iodobenzene
  • 5-Bromo-1-chloro-2-(chloromethyl)-3-nitrobenzene

Uniqueness

What sets 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene apart from similar compounds is the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity. Fluorine’s high electronegativity and small size can influence the compound’s behavior in both chemical and biological contexts, making it a valuable building block in various applications.

Eigenschaften

Molekularformel

C7H4BrCl2F

Molekulargewicht

257.91 g/mol

IUPAC-Name

5-bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene

InChI

InChI=1S/C7H4BrCl2F/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2

InChI-Schlüssel

GDOCZARGCJWPNO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)CCl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.